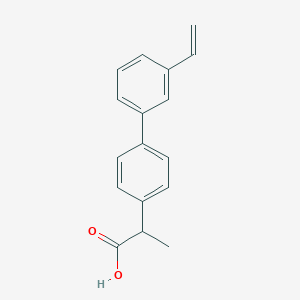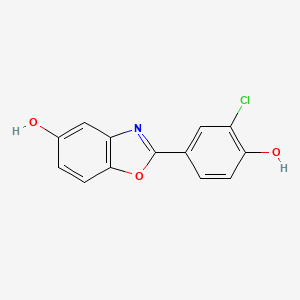
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol is a chemical compound known for its unique structure and properties It features a benzooxazole ring substituted with a 3-chloro-4-hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with o-aminophenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzooxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a hydroxybenzooxazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzooxazole derivatives.
Substitution: Various substituted benzooxazole derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling .
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Shares the 3-chloro-4-hydroxyphenyl group but lacks the benzooxazole ring.
3-Chloro-4-hydroxyphenylacetamide: Similar structure but with an acetamide group instead of the benzooxazole ring.
(+)-Xylariamide A: Contains the 3-chloro-4-hydroxyphenyl moiety but differs in its overall structure.
Uniqueness
2-(3-Chloro-4-hydroxy-phenyl)-benzooxazol-5-ol is unique due to the presence of both the benzooxazole ring and the 3-chloro-4-hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H8ClNO3 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC 名称 |
2-(3-chloro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C13H8ClNO3/c14-9-5-7(1-3-11(9)17)13-15-10-6-8(16)2-4-12(10)18-13/h1-6,16-17H |
InChI 键 |
XCJCSWQYKSCDIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



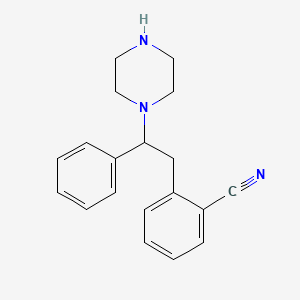
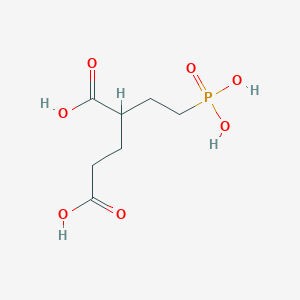
![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)
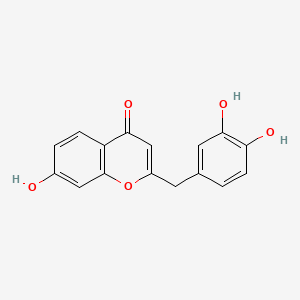

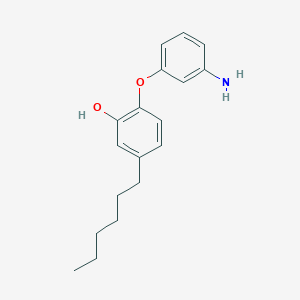
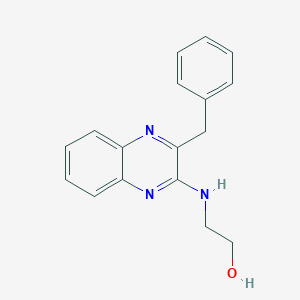
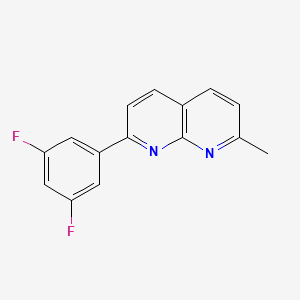
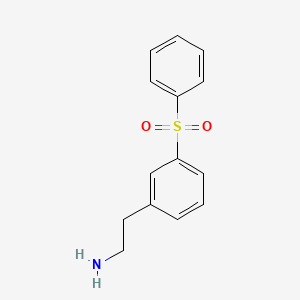
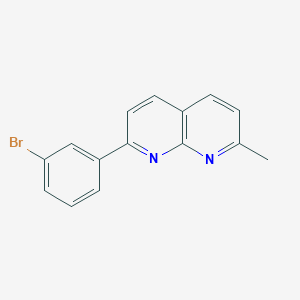
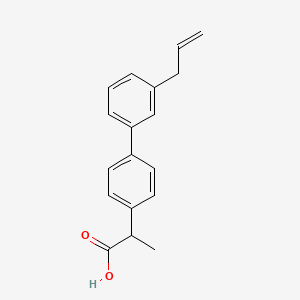
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)
